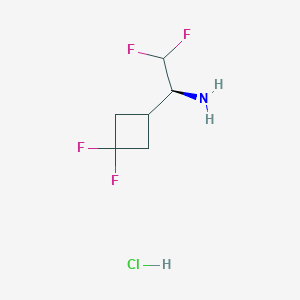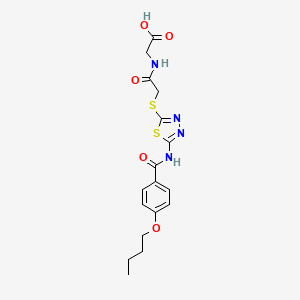![molecular formula C25H18N4O2 B2868094 N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide CAS No. 921521-81-5](/img/structure/B2868094.png)
N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide” is a chemical compound with the molecular formula C27H20N4O2 . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrido[2,3-d]pyrimidin-5-one core . The compound has a molecular weight of 406.445.Chemical Reactions Analysis
In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Applications De Recherche Scientifique
Angiogenesis Inhibition in Cancer Treatment
N-[4-(2-Methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide is identified as a potent and selective inhibitor of the human vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase. In studies, these compounds have demonstrated significant potential in inhibiting VEGF-driven angiogenesis in both chamber models and rodent tumor models. This indicates their efficacy in targeting the tumor vasculature, thereby playing a crucial role in the treatment of solid tumors where angiogenesis is a key factor (Bold et al., 2016).
Histone Deacetylase Inhibition for Cancer Therapy
The compound has been investigated as a histone deacetylase (HDAC) inhibitor, with selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations. This inhibition leads to cancer cell proliferation blockage, induction of histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, showing its potential as an anticancer drug (Zhou et al., 2008).
NF-kappaB and AP-1 Gene Expression Inhibition
The compound has been involved in structure-activity relationship studies as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. This research is significant in improving its potential oral bioavailability and understanding its role in gene expression regulation (Palanki et al., 2000).
Anticancer Evaluation
Studies involving this compound have also focused on its anticancer properties. Through synthesis and characterization, it has been evaluated for its in vitro anticancer activity, showing effectiveness against various cancer cell lines (Salahuddin et al., 2014).
CDK2 Inhibition and Anti-Proliferative Activity
Research has shown that derivatives of this compound effectively inhibit the CDK2 enzyme, which plays a critical role in cell cycle regulation. These compounds have demonstrated significant inhibition of various human cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment (Abdel-Rahman et al., 2021).
Application in Polymer Synthesis
This compound has also been used in the synthesis of polyimides and polyamide-imides, indicating its utility in materials science and polymer chemistry. The physical properties of these polymers, including thermal behavior and stability, have been a focus of study, highlighting the compound's versatility beyond biomedical applications (Barikani & Ataei, 1999).
Antidepressant and Nootropic Agent Evaluation
The compound has been synthesized and evaluated for antidepressant activity and nootropic potential. Specific derivatives have shown high activity in these areas, contributing to the development of new central nervous system active agents (Thomas et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
In a series of studies, novel derivatives of this compound have been synthesized and characterized, showing significant anti-angiogenic activity and DNA cleavage abilities. This research underscores the potential of these compounds in cancer therapy by blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).
Propriétés
IUPAC Name |
N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c1-16-27-23-22(7-4-14-26-23)25(31)29(16)21-12-10-20(11-13-21)28-24(30)19-9-8-17-5-2-3-6-18(17)15-19/h2-15H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDCOWTZTCGMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

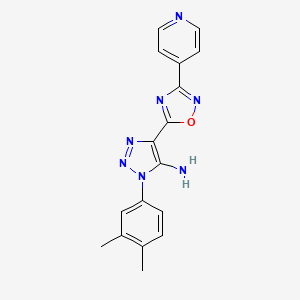
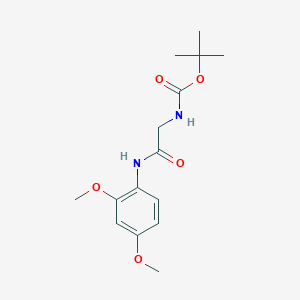
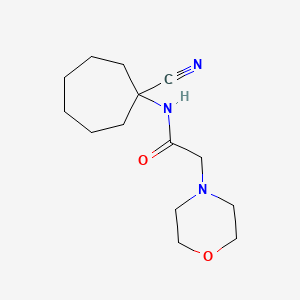
![N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2868018.png)
![(2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol](/img/structure/B2868019.png)
![8-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868020.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2868021.png)
![1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868022.png)
![N-(3-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2868025.png)
